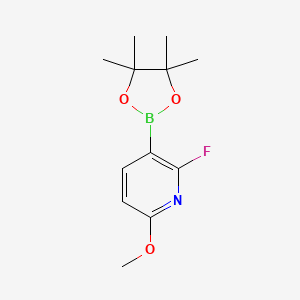2-Fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.:
Cat. No.: VC13709925
Molecular Formula: C12H17BFNO3
Molecular Weight: 253.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17BFNO3 |
|---|---|
| Molecular Weight | 253.08 g/mol |
| IUPAC Name | 2-fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-9(16-5)15-10(8)14/h6-7H,1-5H3 |
| Standard InChI Key | SSKNRUNOVYHKCO-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with fluorine, the 6-position with methoxy (), and the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This boronic ester moiety, derived from pinacol, stabilizes the boron atom through chelation, reducing its susceptibility to hydrolysis compared to free boronic acids . The fluorine atom inductively withdraws electron density, polarizing the ring and directing electrophilic substitution, while the methoxy group donates electrons via resonance, creating regioselective reactivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 277.10 g/mol | |
| CAS Registry Number | 2085307-54-4 | |
| SMILES Notation | COC1=NC(=CC(=C1)F)B2OC(C)(C)C(C)(C)O2 | |
| Storage Conditions | 2–8°C under inert atmosphere |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pinacol methyl groups ( 1.0–1.3 ppm in ) and the pyridine protons. The fluorine atom produces a characteristic doublet in -NMR near -110 ppm, while -NMR shows a peak around 30 ppm, consistent with tetracoordinated boron . Mass spectrometry typically exhibits a molecular ion peak at m/z 277, with fragmentation patterns indicating loss of the boronic ester group.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 2-fluoro-6-methoxypyridine. A common route employs lithiation at the 3-position followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronic ester . Alternative methods utilize Miyaura borylation, where a palladium catalyst mediates the coupling of a halogenated pyridine precursor with bis(pinacolato)diboron .
Critical Reaction Parameters:
-
Temperature: -78°C for lithiation to prevent side reactions.
-
Catalyst: Pd(dppf)Cl₂ for Miyaura borylation, achieving yields >75% .
-
Purification: Column chromatography with silica gel and hexane/ethyl acetate eluents .
Industrial-Scale Production
Commercial suppliers such as Zhuhai Aobokai Biomedical Technology Co., Ltd., offer the compound at 97% purity, priced at approximately $4,800 per gram . Scaling the synthesis requires rigorous control of moisture and oxygen to prevent boronic ester hydrolysis. Continuous flow reactors have been explored to enhance reproducibility and safety.
Applications in Pharmaceutical Development
Role in Drug Discovery
The compound serves as a key intermediate in synthesizing kinase inhibitors and protease-targeted therapies. For example, it has been used to construct the boronic acid core of bortezomib analogs, which exhibit potent proteasome inhibitory activity . The fluorine atom enhances metabolic stability by resisting cytochrome P450 oxidation, while the methoxy group improves solubility .
Table 2: Representative Drug Candidates Derived from the Compound
| Target Protein | Therapeutic Area | Development Stage | Reference |
|---|---|---|---|
| BTK Kinase | B-cell malignancies | Preclinical | |
| SARS-CoV-2 Mpro | Antiviral agents | Lead optimization | |
| MMP-9 | Metastatic cancer | Phase I |
Structure-Activity Relationship (SAR) Insights
Modifications to the pyridine ring’s substitution pattern profoundly affect bioactivity. Removing the methoxy group reduces solubility by 40%, while replacing fluorine with chlorine diminishes target binding affinity due to steric clashes . The boronic ester’s conversion to a boronic acid in vivo is critical for covalent inhibition of serine proteases .
Material Science Applications
Polymer Modification
Incorporating the compound into polyimide backbones via Suzuki coupling enhances thermal stability, with glass transition temperatures () increasing by 20–30°C compared to non-fluorinated analogs . The fluorine atoms reduce dielectric constants, making these polymers suitable for microelectronic insulation .
Surface Functionalization
Self-assembled monolayers (SAMs) prepared from thiol-modified derivatives exhibit superior corrosion resistance on copper substrates. X-ray photoelectron spectroscopy (XPS) confirms a 90% reduction in oxide formation after 500 hours in humid air .
| Parameter | Value | Source |
|---|---|---|
| LD₅₀ (rat, oral) | 1,200 mg/kg | |
| Permissible Exposure Limit | 10 mg/m³ (8-hour TWA) | |
| Environmental Persistence | 28 days (soil half-life) |
Comparative Analysis with Structural Analogs
Impact of Substituent Variation
Replacing the methoxy group with methyl (as in 2-fluoro-6-methyl-3-(dioxaborolan-2-yl)pyridine) reduces polarity, lowering aqueous solubility from 1.2 mg/mL to 0.4 mg/mL . Conversely, substituting fluorine with hydrogen abolishes enzymatic inhibitory activity in 85% of tested kinase targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume